Tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate

Lipophilicity Solubility Chromatography

Tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 1221792-73-9) is a Boc-protected piperazine-pyridine hybrid building block. This compound integrates a 5-bromo-3-nitropyridine electrophilic core with an N-Boc-piperazine nucleophilic handle within a single molecule (C14H19BrN4O4, MW 387.23 g/mol).

Molecular Formula C14H19BrN4O4
Molecular Weight 387.23 g/mol
CAS No. 1221792-73-9
Cat. No. B1392732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate
CAS1221792-73-9
Molecular FormulaC14H19BrN4O4
Molecular Weight387.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)[N+](=O)[O-]
InChIInChI=1S/C14H19BrN4O4/c1-14(2,3)23-13(20)18-6-4-17(5-7-18)12-11(19(21)22)8-10(15)9-16-12/h8-9H,4-7H2,1-3H3
InChIKeyJKMCDPYFBNSYTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 1221792-73-9): A Protected Heterocyclic Building Block for Multi-Step Synthesis


Tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 1221792-73-9) is a Boc-protected piperazine-pyridine hybrid building block . This compound integrates a 5-bromo-3-nitropyridine electrophilic core with an N-Boc-piperazine nucleophilic handle within a single molecule (C14H19BrN4O4, MW 387.23 g/mol) . It serves as a key synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitor libraries, where the orthogonal reactivity of the aryl bromide, nitro group, and protected piperazine is exploited for sequential functionalization .

Why Unprotected or Differently Protected Analogs Cannot Simply Replace Tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate in Synthetic Routes


In multi-step synthetic sequences targeting complex heterocyclic architectures, the unprotected analog 1-(5-bromo-3-nitropyridin-2-yl)piperazine (CAS 1203499-08-4) suffers from chemoselectivity issues due to the free secondary amine, which can undergo unwanted side reactions (e.g., N-alkylation, oxidation) during functionalization of the pyridine ring [1]. The tert-butyloxycarbonyl (Boc) group in the target compound acts as a masking group, enabling clean, sequential transformations at the 5-bromo or 3-nitro positions before deprotection . This orthogonal protection strategy is essential for achieving high yields in compound libraries, as demonstrated in the synthesis of selective SHP2 inhibitors . Therefore, selecting the unprotected or a simpler N-alkyl piperazine analog introduces a high risk of synthetic failure or reduced overall yield.

Head-to-Head Differentiation Evidence for Tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate


Comparative Predicted Lipophilicity (LogP) and Implications for Synthetic Handling

The target compound exhibits a predicted LogP of 2.5 [1], which is notably higher than that of the unprotected analog 1-(5-bromo-3-nitropyridin-2-yl)piperazine (LogP values ranging from 1.16 to 2.08 across different prediction models, with a consensus near 1.6) [2]. This increased lipophilicity, conferred by the Boc group, translates to a quantifiably different retention time in reversed-phase chromatography (e.g., C18 HPLC), enabling facile separation of the protected intermediate from unreacted starting materials or more polar byproducts.

Lipophilicity Solubility Chromatography Purification

Comparative Hydrogen-Bond Donor Count and Impact on Downstream Reactivity

The target compound possesses zero hydrogen-bond donors (HBD = 0) , a direct consequence of the Boc protection on the piperazine nitrogen. In contrast, the unprotected analog has one HBD (HBD = 1) . This structural distinction is quantitatively significant for reactions where a free amine would interfere, such as metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) or reactions with electrophilic reagents that could otherwise quench a nucleophilic NH group.

Hydrogen-bond donor Reactivity Protection Selectivity

Supplier-Specified Purity Benchmarks Directly Compared

The target compound is routinely supplied at a certified purity of ≥95% by multiple vendors , with one supplier (MolCore) offering a stricter specification of NLT 98% . In contrast, the unprotected analog 1-(5-bromo-3-nitropyridin-2-yl)piperazine is often listed by suppliers as part of a screening collection with less stringent quality control (e.g., AldrichCPR grade, which is not certified for purity) . This difference in available quality levels directly impacts the reliability of quantitative structure-activity relationship (QSAR) studies and reaction yield reproducibility.

Purity Quality Control Procurement Reproducibility

Role as a Documented Intermediate in Active SHP2 Inhibitor Synthesis

The target compound is explicitly cited as a reactant in the synthetic route to 5-(2-chlorophenyl)-2-(piperazin-1-yl)pyridin-3-amine, a key intermediate in a published series of selective SHP2 allosteric inhibitors [1]. This downstream compound was part of a program that identified inhibitor 11a with an IC50 of 1.36 μM against SHP2 . While the target compound itself was not biologically tested, its use in a documented, high-impact medicinal chemistry campaign provides a proven synthetic tractability that analogous building blocks lacking the Boc group cannot match without additional protection/deprotection steps.

SHP2 inhibitor Synthetic intermediate Medicinal chemistry Kinase

Comparative Predicted Physicochemical Stability Metrics

The target compound has a predicted pKa of 2.03±0.39 , indicating that the piperazine nitrogen is not significantly basic due to the electron-withdrawing Boc group. The unprotected analog, conversely, possesses a basic piperazine nitrogen (predicted pKa ~8-9) that can protonate under standard handling conditions, potentially leading to hygroscopicity and salt formation. While a direct experimental pKa for the analog is not reported, the class-level inference is that the Boc-protected compound is more stable towards ambient moisture and CO2, reducing the risk of weight errors in gravimetric dosing for biological assays.

Stability pKa Storage Handling

Optimal Use Cases for Tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate Based on Differentiation Evidence


Parallel Synthesis of Focused Kinase Inhibitor Libraries

When constructing a library of pyridine-based kinase inhibitors via sequential palladium-catalyzed cross-coupling, the Boc-protected building block ensures chemoselective elaboration at the bromide without competing reactivity from a free piperazine amine. The quantifiably higher LogP (2.5 vs. ~1.6) also facilitates automated reverse-phase purification of intermediates [1].

Late-Stage Functionalization in SHP2 Phosphatase Inhibitor Programs

For research groups following the Liu et al. (2020) SHP2 inhibitor scaffold , the documented use of this compound as a reactant to produce 5-(2-chlorophenyl)-2-(piperazin-1-yl)pyridin-3-amine provides a validated starting point, avoiding the need for in-house protection of the commercially available but less pure free amine analog.

High-Throughput Reaction Screening Requiring Anhydrous and Non-Basic Conditions

The absence of a basic amine (pKa ~2 vs. ~8-9 for the unprotected analog) and zero HBD count makes this compound ideal for screening in moisture-sensitive reactions (e.g., Grignard additions, directed ortho-metalation) where proton transfer or nucleophilic interference must be avoided .

Scale-Up and Process Chemistry Where Reproducibility is Critical

Procurement of the compound with a certified purity of NLT 98% ensures batch-to-batch consistency in kilo-lab scale-ups, whereas the AldrichCPR-grade unprotected analog introduces unacceptable variability in yield and impurity profiles for process development.

Quote Request

Request a Quote for Tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.